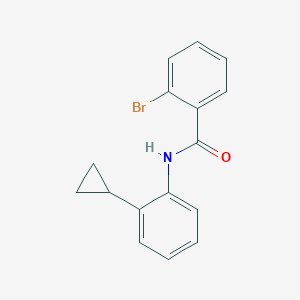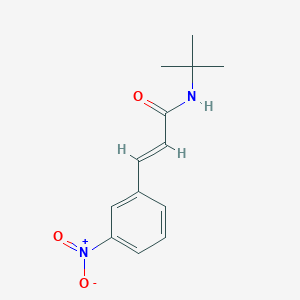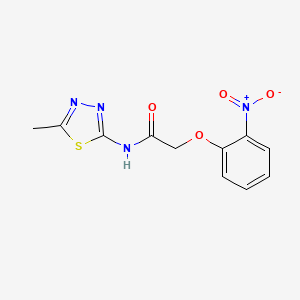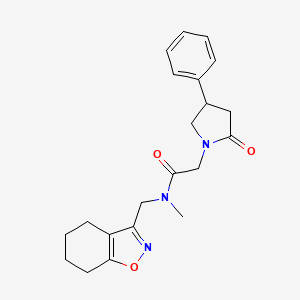
N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction "N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide" is a chemical compound that has been studied for its structure and properties. It belongs to a class of compounds known as hydrazides, which are often characterized by their interesting chemical and physical properties.
Synthesis Analysis The synthesis of similar compounds typically involves condensation reactions. For instance, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction involving 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018).
Molecular Structure Analysis The crystal structure of these compounds is often determined using X-ray diffraction techniques. For example, (E)-N’-(4-fluorobenzylidene)-3-methoxybenzohydrazides were found to crystallize in the monoclinic system, with specific unit-cell dimensions and intermolecular bonding characteristics (Anandalakshmi et al., 2020).
Chemical Reactions and Properties These compounds typically exhibit interesting reactivity due to the presence of hydrazide groups. The synthesis and structural elucidation of these compounds involve various spectroscopic techniques like IR, NMR, and mass spectroscopy. The exact chemical reactions would depend on the substituents and reaction conditions.
Physical Properties Analysis The physical properties of these compounds, such as their melting points and solubility, can vary depending on the specific structure and substituents. For example, certain hydrazide derivatives have been characterized for their crystal structures and melting points (Zhu et al., 2011).
Chemical Properties Analysis The chemical properties, like reactivity and stability, are influenced by the molecular structure. For instance, studies on similar compounds have shown that the presence of certain functional groups can lead to specific intermolecular interactions and stability in the crystalline form.
Applications De Recherche Scientifique
Alzheimer's Disease Research
N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide derivatives have been investigated for their potential as anti-Alzheimer's agents. In a study by Gupta et al. (2020), a series of N-benzylated derivatives were synthesized and evaluated against Alzheimer's disease. These compounds were designed based on the structure of donepezil, a major drug for Alzheimer's management, and showed promising results in both in-vivo and in-vitro evaluations (Gupta et al., 2020).
Antimicrobial Applications
Studies have explored the use of this compound derivatives as antimicrobial agents. For instance, research by He et al. (2018) synthesized new vanadium(V) complexes derived from such hydrazone compounds and evaluated their effectiveness against various bacteria and fungi, showing enhanced antibacterial activities due to the presence of fluoro groups in the ligands (He et al., 2018).
Crystal Structure Analysis
The crystal structure of similar compounds has been determined to understand their molecular configuration and stability. Anandalakshmi et al. (2020) characterized the crystal structure of a related compound, providing insights into its planar structure and intermolecular bonding, which is crucial for its biological activities (Anandalakshmi et al., 2020).
Antibacterial and Antifungal Properties
Several studies have focused on the antibacterial and antifungal properties of these compounds. Suzana et al. (2019) synthesized derivatives and demonstrated their efficacy against Gram-positive and Gram-negative bacteria. Their research highlights the potential of these compounds as new antibacterials in light of increasing resistance to existing antibiotics (Suzana et al., 2019).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) conducted a study focusing on the inhibition of lipase and α-glucosidase, two enzymes relevant in metabolic disorders. Compounds derived from this compound showed significant inhibition activity, suggesting their potential use in treating conditions like diabetes and obesity (Bekircan et al., 2015).
Propriétés
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-20-13-8-6-11(7-9-13)15(19)18-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYXBQFVKKUIOR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)


![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)


![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)